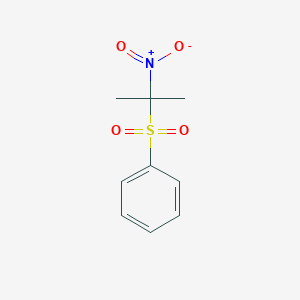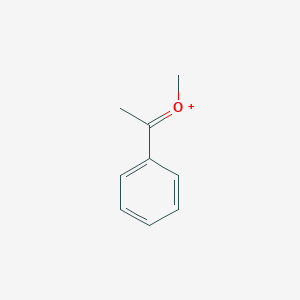
(E)-Methyl(1-phenylethylidene)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(alpha-methylbenzylidene)oxonium is a unique organic compound characterized by its oxonium ion structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(alpha-methylbenzylidene)oxonium typically involves the reaction of alpha-methylbenzylidene with methylating agents under controlled conditions. One common method is the reaction of alpha-methylbenzylidene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Methyl(alpha-methylbenzylidene)oxonium often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(alpha-methylbenzylidene)oxonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxonium ion, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halides, amines, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(alpha-methylbenzylidene)oxonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl(alpha-methylbenzylidene)oxonium involves its interaction with nucleophiles and electrophiles. The oxonium ion acts as an electrophilic center, attracting nucleophiles and facilitating various chemical transformations. The molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylbenzylideneoxonium
- Alpha-methylbenzylideneoxonium
- Benzylideneoxonium
Uniqueness
Methyl(alpha-methylbenzylidene)oxonium is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
39902-26-6 |
|---|---|
Molekularformel |
C9H11O+ |
Molekulargewicht |
135.18 g/mol |
IUPAC-Name |
methyl(1-phenylethylidene)oxidanium |
InChI |
InChI=1S/C9H11O/c1-8(10-2)9-6-4-3-5-7-9/h3-7H,1-2H3/q+1 |
InChI-Schlüssel |
DJPUNHRTWATYHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[O+]C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



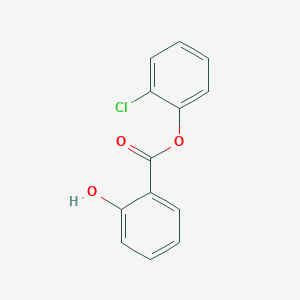
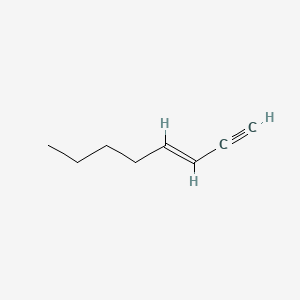
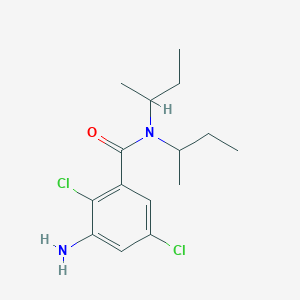
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
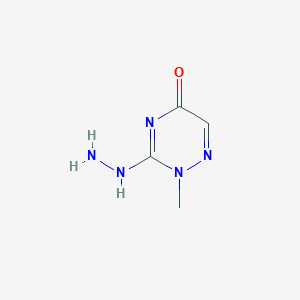


![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)



